4-(Bicyclo[1.1.1]pentan-1-yl)morpholine
Overview
Description
4-(Bicyclo[1.1.1]pentan-1-yl)morpholine: is a compound that features a morpholine ring attached to a bicyclo[1.1.1]pentane moiety. The bicyclo[1.1.1]pentane structure is known for its unique three-dimensional shape and high strain energy, making it an interesting subject for chemical research and applications. This compound is part of a broader class of bicyclo[1.1.1]pentane derivatives, which have gained attention for their potential use as bioisosteres in drug design, offering enhanced pharmacokinetic properties compared to their aromatic counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine typically involves the formation of the bicyclo[1.1.1]pentane core followed by its functionalization. One common method to synthesize the bicyclo[1.1.1]pentane framework is through the carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods: While specific industrial production methods for 4-(Bicyclo[11This includes optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the bicyclo[1.1.1]pentane core.
Substitution: The bicyclo[1.1.1]pentane moiety can undergo substitution reactions, particularly at the bridgehead positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring yields N-oxides, while substitution reactions can introduce various functional groups into the bicyclo[1.1.1]pentane core .
Scientific Research Applications
Chemistry: 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound serves as a bioisostere for para-substituted benzene rings, offering improved pharmacokinetic properties such as increased solubility and metabolic stability. It has been investigated for its potential use in developing new pharmaceuticals, particularly in targeting metabolic pathways and receptors .
Industry: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and liquid crystals. Its rigid structure and ability to undergo various chemical modifications allow for the design of materials with specific mechanical and optical properties .
Mechanism of Action
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane moiety provides a rigid scaffold that can enhance binding affinity and selectivity for these targets. The morpholine ring can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Bicyclo[1.1.1]pentylamine: A derivative with an amine group, used in similar applications as 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another derivative used in the synthesis of complex organic molecules
Uniqueness: this compound is unique due to the presence of the morpholine ring, which imparts additional chemical reactivity and potential for hydrogen bonding interactions. This makes it particularly valuable in medicinal chemistry for designing compounds with enhanced pharmacokinetic properties .
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-11-4-2-10(1)9-5-8(6-9)7-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZPGRNXUFOPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C23CC(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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